2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 354543-33-2
VCID: VC2796098
InChI: InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2
SMILES: C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

CAS No.: 354543-33-2

Cat. No.: VC2796098

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione - 354543-33-2

Specification

CAS No. 354543-33-2
Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name 3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one
Standard InChI InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2
Standard InChI Key WGZLMGMINIGJIF-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O
Canonical SMILES C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O

Introduction

Chemical Identity and Structure

Basic Identification

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione is characterized by several key identifiers that assist in its classification and recognition within chemical databases:

ParameterValue
CAS Number354543-33-2
Molecular FormulaC₁₆H₁₉N₃O₂
Molecular Weight285.35 g/mol
InChI KeyRJXWASIEWGWTRE-UHFFFAOYSA-N

The compound contains multiple functional groups including two carbonyl groups (forming the dione structure), a secondary amine linker, and a piperazine ring system . These structural features contribute to its potential reactivity and binding capabilities in various chemical and biological systems.

Structural Characteristics

The molecular architecture of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione consists of several key components:

  • An indene-1,3-dione core - a bicyclic structure containing two carbonyl groups

  • An amino-methylene bridge (-NH-CH=) that connects the core to the substituent

  • A piperazin-1-ylethyl group - featuring a six-membered heterocyclic ring with two nitrogen atoms

This structural arrangement creates a molecule with multiple potential hydrogen bond acceptors (carbonyl groups, nitrogen atoms) and donors (NH group), which may contribute to its interaction with biological targets . The conjugated system within the indene-1,3-dione moiety provides the compound with distinctive electronic properties.

Physical and Chemical Properties

Physical Properties

Based on its structural features and similar compounds, 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione likely exhibits the following physical characteristics:

PropertyDescription
AppearanceCrystalline solid
SolubilityLimited solubility in water; soluble in organic solvents such as DMSO, methanol, and chloroform
StabilityRelatively stable under standard laboratory conditions

The piperazine moiety introduces basic nitrogen centers that can influence the compound's solubility profile and acid-base properties .

Chemical Reactivity

The presence of multiple functional groups within 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione contributes to its chemical reactivity:

  • The carbonyl groups of the indene-1,3-dione system can participate in nucleophilic addition reactions

  • The secondary amine function (-NH-) can engage in hydrogen bonding and act as a nucleophile

  • The piperazine ring contains a secondary amine group that can participate in various reactions including alkylation and acylation

Similar compounds with the indene-1,3-dione structure have demonstrated notable electron-accepting properties, which may influence the compound's behavior in chemical reactions and interactions with biological targets .

Synthesis and Preparation

Alternative Synthetic Methods

Alternative approaches may include:

  • Vilsmeier-Haack reaction of indene-1,3-dione followed by nucleophilic substitution with 2-piperazin-1-ylethylamine

  • Direct condensation of 2-hydroxymethylene-indene-1,3-dione with 2-piperazin-1-ylethylamine

  • Metal-catalyzed coupling reactions to form the amino-methylene linkage

These methods would likely require optimization to achieve satisfactory yields and purity of the target compound.

Spectroscopic Characteristics

Spectral Properties

The spectroscopic profile of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione would be expected to show distinctive features:

NMR Spectroscopy

Based on analogous compounds, the predicted key NMR signals would include:

Proton EnvironmentExpected ¹H NMR Chemical Shift (ppm)
Aromatic protons (indene ring)7.5-8.0
Methine proton (=CH-)8.0-8.5
NH proton9.0-11.0
Piperazine protons2.5-3.5
Ethylene linker protons2.5-3.5

The ¹³C NMR spectrum would likely show carbonyl carbon signals around 185-195 ppm, aromatic carbons in the range of 120-140 ppm, and the methine carbon (=CH-) at approximately 150-160 ppm .

IR Spectroscopy

Characteristic IR absorption bands would include:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O stretching (dione)1680-1720
N-H stretching3300-3500
C=C stretching (aromatic)1450-1600
C-N stretching1200-1350

These spectroscopic features would be valuable for structural confirmation and purity assessment of the synthesized compound.

Biological Activity and Applications

Research Status and Development

Current research status of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione appears to be primarily at the research chemical level, as evidenced by its listing in chemical catalogs rather than pharmaceutical databases . The compound's availability suggests interest in its potential applications, although published research specifically focused on this compound is limited in the current literature.

Structure-Activity Relationships

Comparison with Related Compounds

Examining structurally related compounds provides insight into potential properties and applications of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione:

Related CompoundStructural DifferenceNotable Properties
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dioneContains dimethylamino group instead of piperazin-1-ylethylaminoElectronic properties suitable for dye applications, potential biological activity
2-{[(2-piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dioneContains cyclohexane-1,3-dione core with thiophene substituent instead of indene-1,3-dioneDifferent electronic properties, potentially altered biological activity profile
5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dioneContains dichlorophenyl and cyclohexane-1,3-dione moietiesModified lipophilicity and electronic properties

These structural variations highlight the versatility of the amino-methylene-dione scaffold and suggest potential modifications that could be explored to optimize properties for specific applications.

Structure Optimization Considerations

For future development of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives, several structural modifications could be considered:

  • Substitution on the indene ring to modulate electronic properties and lipophilicity

  • Modification of the piperazine ring (e.g., introduction of substituents, replacement with related heterocycles)

  • Alteration of the linker length between the piperazine and amino groups

  • Introduction of additional functional groups to enhance specific binding interactions

Such modifications could potentially yield compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.

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